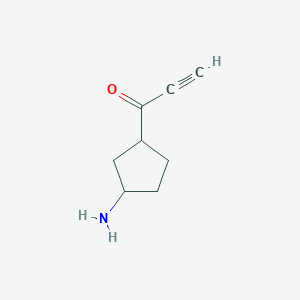
5-(Pentan-3-yl)pyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Pentan-3-yl)pyridin-3-ol is an organic compound with the molecular formula C10H15NO It is a derivative of pyridine, a basic heterocyclic organic compound The structure of this compound includes a pyridine ring substituted with a pentan-3-yl group at the 5-position and a hydroxyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentan-3-yl)pyridin-3-ol can be achieved through several methods. One common approach involves the reaction of pyridine with pentan-3-yl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the halide is replaced by the pyridine ring. The hydroxyl group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Catalysts may also be employed to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
5-(Pentan-3-yl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the pyridine ring.
Substitution: The pentan-3-yl group or hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 5-(Pentan-3-yl)pyridin-3-one, while substitution reactions can produce various derivatives with different functional groups.
科学研究应用
5-(Pentan-3-yl)pyridin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-(Pentan-3-yl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects on cellular processes are mediated through its interaction with enzymes and receptors, influencing pathways related to cell growth, apoptosis, and signal transduction .
相似化合物的比较
Similar Compounds
Pyridin-2-ol: Similar structure but with the hydroxyl group at the 2-position.
Pyridin-4-ol: Hydroxyl group at the 4-position.
5-(Pentan-2-yl)pyridin-3-ol: Similar structure but with a different alkyl group.
Uniqueness
5-(Pentan-3-yl)pyridin-3-ol is unique due to the specific positioning of the pentan-3-yl group and the hydroxyl group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC 名称 |
5-pentan-3-ylpyridin-3-ol |
InChI |
InChI=1S/C10H15NO/c1-3-8(4-2)9-5-10(12)7-11-6-9/h5-8,12H,3-4H2,1-2H3 |
InChI 键 |
GPSXIKOTMRWLSI-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)C1=CC(=CN=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


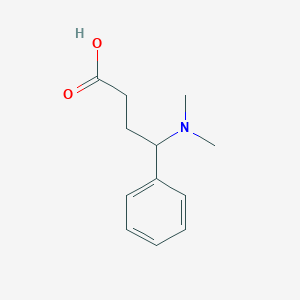
![2-[(2-Aminoethyl)(benzyl)amino]acetic acid](/img/structure/B13225800.png)
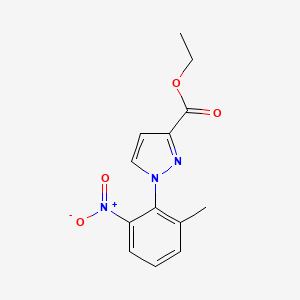
![[1-(4-Methoxyphenyl)ethyl]hydrazine dihydrochloride](/img/structure/B13225806.png)
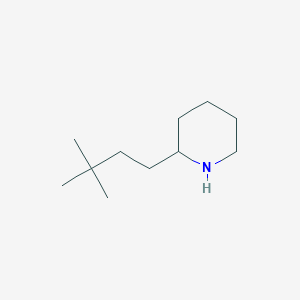
![Thieno[2,3-c]pyridine hydrochloride](/img/structure/B13225827.png)
![3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13225828.png)
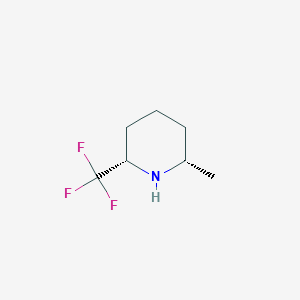
![1-phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13225838.png)


![tert-Butyl N-[4-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate](/img/structure/B13225855.png)
